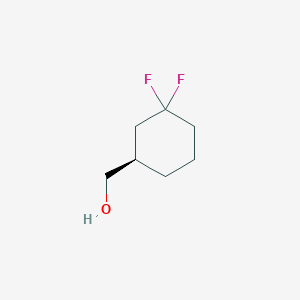
(R)-(3,3-Difluorocyclohexyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(3,3-Difluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H12F2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3,3-Difluorocyclohexyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, a common starting material in organic synthesis.
Fluorination: The introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the selective fluorination of the cyclohexanone to form 3,3-difluorocyclohexanone.
Reduction: The 3,3-difluorocyclohexanone is then reduced to ®-(3,3-Difluorocyclohexyl)methanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for ®-(3,3-Difluorocyclohexyl)methanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
化学反応の分析
Types of Reactions
®-(3,3-Difluorocyclohexyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 3,3-difluorocyclohexanone.
Reduction: Further reduction can lead to the formation of 3,3-difluorocyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: 3,3-Difluorocyclohexanone
Reduction: 3,3-Difluorocyclohexane
Substitution: Various halides depending on the reagent used
科学的研究の応用
®-(3,3-Difluorocyclohexyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of ®-(3,3-Difluorocyclohexyl)methanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein folding, and cellular signaling pathways.
類似化合物との比較
Similar Compounds
®-3,3-Difluorocyclohexanone: Similar in structure but lacks the hydroxyl group.
3,3-Difluorocyclohexane: A fully reduced form without the hydroxyl group.
®-3-Fluorocyclohexylmethanol: Contains only one fluorine atom.
Uniqueness
®-(3,3-Difluorocyclohexyl)methanol is unique due to the presence of two fluorine atoms and a hydroxyl group, which confer specific chemical and biological properties
特性
CAS番号 |
2231664-00-7 |
|---|---|
分子式 |
C7H12F2O |
分子量 |
150.17 g/mol |
IUPAC名 |
[(1R)-3,3-difluorocyclohexyl]methanol |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m1/s1 |
InChIキー |
BVOAPBKICTZRNM-ZCFIWIBFSA-N |
異性体SMILES |
C1C[C@H](CC(C1)(F)F)CO |
正規SMILES |
C1CC(CC(C1)(F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


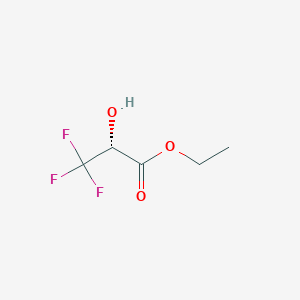
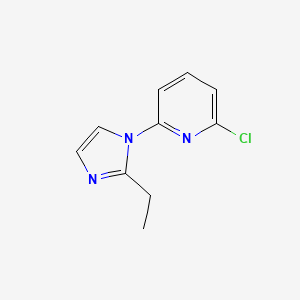
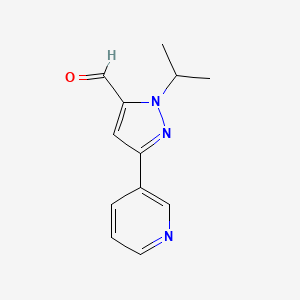
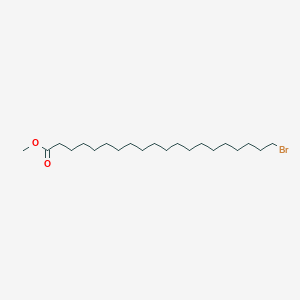
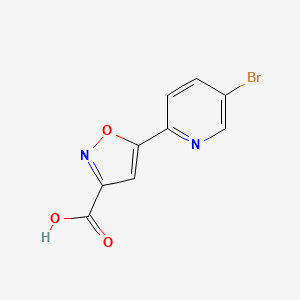
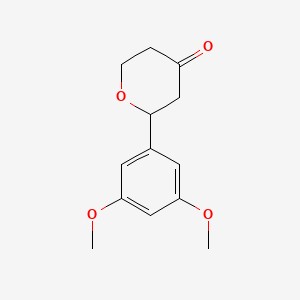

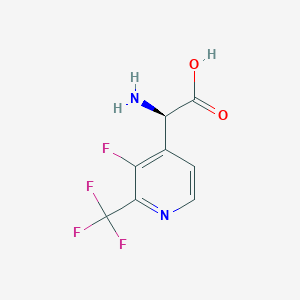
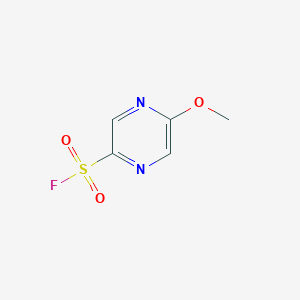
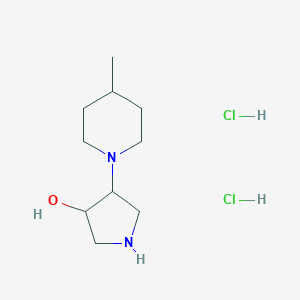
![(6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B13346003.png)
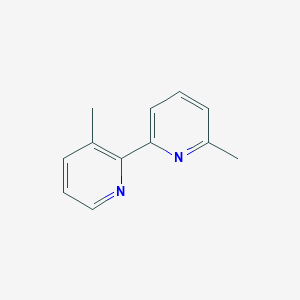

![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13346024.png)
